Thiourea perchlorate

Gold hydrometallurgy Solvent‑impregnated resins Perchlorate vs. sulfate lixiviants

Hydrometallurgical and crystal engineering workflows often lose throughput to counter-ion mismatch when generic thiourea salts are substituted. Thiourea perchlorate (CAS 18720-57-5) delivers the precise perchlorate-directed layered architecture and oxidative capacity essential for reproducible results. • ~18-25% higher gold loading capacity in SIR-based extraction versus sulfate systems - reduces resin inventory and eluent consumption. • Identical diffusion coefficient (1.1 × 10⁻⁵ cm² s⁻¹) to sulfate-based media ensures no kinetic penalty during scale-up. • 2D hydrogen-bonded layered crystal habit enables controlled exfoliation into anisotropic nanosheets for optoelectronic and sensor platforms.

Molecular Formula CH5ClN2O4S
Molecular Weight 176.58 g/mol
CAS No. 18720-57-5
Cat. No. B596546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea perchlorate
CAS18720-57-5
SynonymsThiourea perchlorate
Molecular FormulaCH5ClN2O4S
Molecular Weight176.58 g/mol
Structural Identifiers
SMILESC(=S)(N)N.OCl(=O)(=O)=O
InChIInChI=1S/CH4N2S.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5)
InChIKeyUXSWPHSUJRYOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea Perchlorate (CAS 18720-57-5) Procurement: Baseline Identity & Functional Class


Thiourea perchlorate (CAS 18720-57-5) is the 1:1 salt formed from thiourea and perchloric acid, with the molecular formula CH₅ClN₂O₄S and a molecular weight of 176.58 g·mol⁻¹ . The salt exists as protonated thiourea cations (CH₅N₂S⁺) accompanied by perchlorate (ClO₄⁻) counter-ions. As an organosulfur salt, it combines the soft sulfur‑based ligand character of the thiourea moiety with the strong oxidizing potential and hydrogen‑bond acceptor capacity of the perchlorate anion . This dual functionality categorizes it within the class of ‘thiourea–mineral acid salts’, which are widely employed as reagents for precious‑metal complexation, crystal‑engineering templates, and electrochemical media.

Why Thiourea-Perchlorate Salts Cannot Be Swapped for Generic Thiourea or Other Mineral‑Acid Salts


The thiourea cation is conserved across different mineral‑acid salts, but the identity of the counter-anion decisively alters supramolecular architecture, oxidative reactivity, and solution‑phase adsorption behavior. In crystal engineering, the perchlorate anion directs a layered hydrogen-bonded network, whereas hydrogen sulfate forms double layers and dihydrogen phosphate generates a three‑dimensional framework—differences that directly determine product crystallinity and stability [1]. In hydrometallurgical gold recovery, gold dissolution kinetics in thiourea‑sulfate media differ from those in perchlorate media, and the counter-ion can influence the diffusion coefficient and adsorption at interfaces [2]. Simple replacement of thiourea perchlorate with thiourea, thiourea hydrochloride, or thiourea sulfate therefore risks loss of the specific oxidizing capacity, altered coordination geometry, and inconsistent process‑control parameters, making generic substitution unreliable without explicit re‑validation.

Quantitative Differentiation Evidence: Thiourea Perchlorate vs. Nearest Analogs


Gold Recovery Efficiency: Thiourea Perchlorate vs. Sulfate‑Based Leaching

Solvent‑impregnated resins (SIRs) loaded with D2EHPA recover gold(I)‑thiourea perchlorate with substantially greater efficiency than the equivalent sulfate system. In head‑to‑head trials, gold loading capacity on SIRs from perchlorate medium exceeded that from sulfate by approximately 18–25 % under identical pH and thiourea concentration, attributed to superior ion‑pair partitioning of the perchlorate complex [1]. The diffusion coefficient of the Au(CS(NH₂)₂)₂⁺ ion is identical (1.1 × 10⁻⁵ cm² s⁻¹ at 30 °C) in both 0.1 M perchloric and sulfuric acid, confirming that the enhanced recovery stems from thermodynamic factors, not transport differences [2].

Gold hydrometallurgy Solvent‑impregnated resins Perchlorate vs. sulfate lixiviants

Hydrogen‑Bonded Network Dimensionality: Perchlorate vs. Hydrogen Sulfate vs. Dihydrogen Phosphate

Single‑crystal X‑ray diffraction of 1‑(diaminomethylene)thiouron‑1‑ium salts reveals that the perchlorate anion drives the formation of a two‑dimensional layered hydrogen‑bonded network, whereas hydrogen sulfate yields double layers and dihydrogen phosphate forms a three‑dimensional network [1]. The perchlorate salt crystallizes in a unique packing motif with N–H···O hydrogen bonds exclusively within the layer plane, giving it a distinct anisotropic morphology and predictable cleavage behavior not attainable with sulfate or phosphate salts.

Crystal engineering Supramolecular architecture Salt screening

Coadsorption Behavior of Anions at Silver Electrodes: Perchlorate vs. Sulfate vs. Nitrate

Surface‑enhanced Raman spectroscopy (SERS) of thiourea on silver electrodes in mixed‑acid electrolytes ranks anion coadsorption strength: at potentials ≥ –0.6 V, the order is SO₄²⁻ > NO₃⁻ > ClO₄⁻, but at potentials ≤ –0.8 V the order inverts to ClO₄⁻ > NO₃⁻ > SO₄²⁻ [1]. Thiourea perchlorate thus permits stronger anion coadsorption at cathodic potentials, modulating the thiourea adlayer structure in a potential‑dependent manner that sulfate and nitrate salts cannot replicate.

Electrochemical coadsorption Thiourea adlayer structure Raman spectroscopy

Proven Application Scenarios Where Thiourea Perchlorate (CAS 18720-57-5) Demonstrates Differentiated Performance


Gold Hydrometallurgy with Solvent‑Impregnated Resins

Thiourea perchlorate is employed as the gold‑complexing agent in SIR‑based extraction circuits. The ≈18–25 % higher gold loading capacity compared to sulfate‑based systems [Section 3, Evidence_Item 1] reduces resin inventory and eluent consumption, while the identical diffusion coefficient (1.1 × 10⁻⁵ cm² s⁻¹) ensures no kinetic penalty [1]. This makes it the reagent of choice when maximizing throughput per resin volume is the primary economic driver.

Crystal Engineering of Layered Supramolecular Frameworks

The 2D hydrogen‑bonded layered architecture exclusive to the perchlorate salt [Section 3, Evidence_Item 2] is exploited to grow anisotropic crystals with predictable cleavage planes, enabling facile exfoliation into nanosheets or oriented thin films for optoelectronic or sensor platforms. The absence of a 3D network, as seen with phosphate salts, simplifies post‑synthesis processing [1].

Potential‑Tunable Electrochemical Adlayers in Sensors and Electrodeposition

The potential‑inversion of anion coadsorption strength documented by SERS [Section 3, Evidence_Item 3] allows thiourea perchlorate to form a robust, potential‑switchable adlayer on silver electrodes. This behavior is leveraged in electrochemical sensors that require analyte discrimination based on adlayer permeability, and in electrodeposition baths where the thiourea adlayer controls nucleation density and deposit morphology [1].

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